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molecular formula C14H21IN4 B8554098 N~1~,N~1~-Diethyl-N~3~-(7-iodo-1H-indazol-3-yl)propane-1,3-diamine CAS No. 89443-77-6

N~1~,N~1~-Diethyl-N~3~-(7-iodo-1H-indazol-3-yl)propane-1,3-diamine

Cat. No. B8554098
M. Wt: 372.25 g/mol
InChI Key: HGCWWWSOVLNWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

The same procedures for preparing 3-(3-diethylaminopropylamino)-5-iodoindazole as described in Example 71 were repeated except that 3-amino-7-iodoindazole was employed instead of the 3-amino-5-iodoindazole. As a result, 7.57 g of 3-(3-diethylaminopropylamino)-7-iodoindazole having the following analytical values was obtained in a yield of 54%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][CH2:6][NH:7][C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14](I)[CH:15]=2)[NH:10][N:9]=1)[CH3:2].NC1C2C(=C([I:30])C=CC=2)NN=1>>[CH2:1]([N:3]([CH2:18][CH3:19])[CH2:4][CH2:5][CH2:6][NH:7][C:8]1[C:16]2[C:11](=[C:12]([I:30])[CH:13]=[CH:14][CH:15]=2)[NH:10][N:9]=1)[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCNC1=NNC2=CC=C(C=C12)I)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC2=C(C=CC=C12)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCNC1=NNC2=C(C=CC=C12)I)CC
Measurements
Type Value Analysis
AMOUNT: MASS 7.57 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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